1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine
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Overview
Description
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine is a chemical compound with the molecular formula C15H25N3O It is characterized by the presence of a cyclohexyl group attached to an oxadiazole ring, which is further connected to a cycloheptanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclohexyl and cycloheptanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexyl-substituted hydrazine with a suitable nitrile can lead to the formation of the oxadiazole ring. Subsequent reactions with cycloheptanone derivatives can yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
Uniqueness
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine is unique due to its specific combination of the oxadiazole ring with a cycloheptane ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H25N3O |
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Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C15H25N3O/c16-15(10-6-1-2-7-11-15)14-17-13(19-18-14)12-8-4-3-5-9-12/h12H,1-11,16H2 |
InChI Key |
NFHDXADYNWNHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCCCC3)N |
Origin of Product |
United States |
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